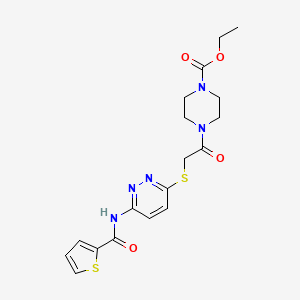

Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a pyridazin ring, and a piperazine ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyridazin is a six-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms. The specific arrangement of these rings and other groups in the molecule contributes to its unique properties.科学的研究の応用

Synthesis and Biological Activities

- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, have been utilized in the synthesis of various compounds with potential biological activities. These include antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry and drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity

- Similarly structured compounds have been shown to possess significant antimicrobial activity. This is seen in the synthesis and biological evaluation of novel compounds derived from the ethyl piperazine-1-carboxylate core structure, suggesting their potential use in combating microbial infections (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Antimycobacterial Activity

- Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, which include similar structural motifs, indicates their considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This underscores the potential of such compounds in the development of new antimycobacterial agents (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).

Antioxidant Activity

- Compounds with a related structure have shown remarkable antioxidant activity, suggesting their possible use in developing therapies against oxidative stress-related diseases (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Inhibitory Activities Against Mycobacterium tuberculosis

- Thiazole-aminopiperidine hybrid analogues, which share structural similarities, have demonstrated significant inhibitory activities against Mycobacterium tuberculosis, highlighting their potential in tuberculosis therapy (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Vasodilation Properties

- Some compounds structurally similar to this compound have been investigated for their potential vasodilation properties, suggesting their application in cardiovascular therapies (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Analgesic and Antiparkinsonian Activities

- Research on substituted pyridine derivatives, which are structurally related, has shown that many of these compounds have good analgesic and antiparkinsonian activities. This opens up possibilities for their use in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Inhibition of Mycobacterium tuberculosis DNA Gyrase

- Benzofuran and benzo[d]isothiazole derivatives, which include similar piperazine motifs, have been found effective in inhibiting Mycobacterium tuberculosis DNA gyrase, indicating their potential as antitubercular agents (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with all chemicals, it should be handled with appropriate safety measures.

将来の方向性

Thiophene and its substituted derivatives, which are components of this compound, have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

ethyl 4-[2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S2/c1-2-27-18(26)23-9-7-22(8-10-23)16(24)12-29-15-6-5-14(20-21-15)19-17(25)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3,(H,19,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZSBNNJZCRTIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride](/img/structure/B2402566.png)

![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)

![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)

![1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2402573.png)

![1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one](/img/structure/B2402576.png)

![2-((4-fluorophenyl)thio)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2402583.png)

![5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2402585.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2402586.png)

![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE](/img/structure/B2402588.png)